1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one
Description
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl (-CH₂Br) group at the 3-position, an iodine atom at the 5-position of the phenyl ring, and a 2-chloropropan-1-one moiety.
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-iodophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5H2,1H3 |
InChI Key |
BGUZYJWMLVCFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)I)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation serves as a foundational step for introducing the chloropropanone moiety. In this route, benzene derivatives are acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Subsequent iodination and bromination steps are then employed to install the halogen substituents.
Key Steps:
- Acylation :
$$ \text{C}6\text{H}6 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COCH}_2\text{Cl} $$
The chloropropanone group is introduced at the para position relative to the directing group.
Iodination :
N-Iodosuccinimide (NIS) in acetic acid selectively iodinates the aromatic ring at the 5-position, guided by the electron-withdrawing effect of the ketone.Bromomethylation :
A bromomethyl group is introduced at the 3-position via radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN).
Challenges :
Halogenation Sequence Strategies
This method prioritizes early-stage halogenation to avoid competing reactivity.
Route A: Iodination First
- Synthesis of 3-Bromo-5-iodophenylpropanone :
Starting from 3-bromophenylpropanone, electrophilic iodination with iodine monochloride (ICl) achieves 5-iodo substitution.
- Bromomethylation :
The bromomethyl group is installed via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Route B: Bromomethylation First
- Bromomethylation of Phenylpropanone :
Radical-initiated bromination using NBS yields 3-bromomethylphenylpropanone.
- Iodination :
Direct iodination at the 5-position is achieved using iodine and silver triflate (AgOTf) as a catalyst.
Comparative Data :
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 38% | 42% |
| Purity (HPLC) | 95% | 92% |
| Reaction Time | 72 h | 48 h |
Multi-component Coupling Methods
Palladium-catalyzed cross-coupling reactions enable modular construction of the target compound.
Suzuki-Miyaura Coupling :
- Synthesis of 3-Bromo-5-iodophenylboronic Acid :
Prepared via borylation of 1,3-dibromo-5-iodobenzene.
- Coupling with Chloropropanone :
The boronic acid reacts with chloroacetone in the presence of Pd(PPh₃)₄ to form the desired product.
Advantages :
- High regioselectivity (>98%).
- Scalability for industrial applications.
Limitations :
- Requires expensive catalysts and inert conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Lewis Acids : AlCl₃ (for acylation) vs. FeCl₃ (lower toxicity).
- Transition Metal Catalysts : Pd(OAc)₂ improves coupling efficiency but increases cost.
Analytical Characterization
Critical validation steps include:
- NMR Spectroscopy :
Mass Spectrometry :
Molecular ion peak at m/z 387.44 ([M+H]⁺) confirms molecular weight.X-ray Crystallography :
Resolves halogen positioning and confirms regioisomeric purity.
Challenges and Troubleshooting
Regioselectivity Issues
- Problem : Competing iodination at the 4-position.
- Solution : Use of bulky directing groups (e.g., tert-butyl) to block undesired sites.
Purification Difficulties
- Problem : Co-elution of brominated byproducts.
- Solution : Gradient elution chromatography with silica gel.
Applications in Organic Synthesis
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors.
- Materials Science : Halogen-rich structure aids in polymer cross-linking.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination
Iodine and potassium iodide: for iodination
Chlorinating agents: such as thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on halogenated phenylpropanones and related analogs from the evidence, emphasizing structural variations and their implications:
Table 1: Structural and Molecular Comparison
Notes:
- Halogen Reactivity: The target compound’s iodine atom (vs. bromine or chlorine) may enhance its utility in Sonogashira or Suzuki-Miyaura couplings, as iodine’s larger atomic radius and lower electronegativity facilitate oxidative addition with transition-metal catalysts .
- Biological Relevance: Compounds like TC-1698 () demonstrate high receptor affinity (e.g., α4β2 nAChR, Ki = 0.78 nM), suggesting that halogen positioning in the target compound could influence bioactivity if tested for similar targets .
Biological Activity
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is a halogenated organic compound with the molecular formula C10H9BrClIO and a molecular weight of 387.44 g/mol. Its structure includes a bromomethyl group, an iodophenyl moiety, and a chloropropanone functional group, which suggest potential biological activities due to the presence of reactive halogens. This article explores its biological activity, potential mechanisms of action, and related compounds.
Chemical Structure and Properties
The compound features several notable attributes:
- Bromomethyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.
- Iodophenyl Moiety : The iodine atom can participate in various biochemical interactions, potentially influencing pharmacological properties.
- Chloropropanone Functional Group : Known for its reactivity, particularly in nucleophilic attack scenarios.
- Enzyme Interaction : The compound may form covalent bonds with nucleophilic sites on biomolecules, modulating enzyme activities or receptor functions.
- Cytotoxicity : Similar halogenated compounds have shown cytotoxic effects in various cancer cell lines, suggesting that this compound could also possess anticancer properties.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds that may provide insights into its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one | C10H9BrClIO | Different positioning of halogens; potential variations in reactivity |
| 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one | C10H9BrClFO | Contains a fluorine atom instead of iodine; may exhibit different biological activities |
| 1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one | C10H10ClI | Contains an amino group; potentially more polar and reactive |
Research Findings
Research into similar compounds has shown varying degrees of biological activity:
- Cytotoxic Effects : Studies have indicated that halogenated ketones can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : Some derivatives have been identified as reversible inhibitors of serine and cysteine proteases, which are crucial in many physiological processes and disease mechanisms .
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that a structurally similar compound exhibited significant cytotoxic effects against breast cancer cell lines, leading to increased apoptosis rates. This suggests that this compound may have similar potential .
- Biochemical Changes in Animal Models : Inhalation studies with related compounds showed alterations in blood glucose levels and enzyme activities, indicating possible systemic effects upon exposure . This highlights the need for further investigation into the pharmacokinetics and toxicology of this compound.
Q & A
Q. What synthetic methodologies are employed to prepare 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. A plausible route includes:
Iodination : Introduce iodine at the 5-position of a bromomethyl-substituted aromatic precursor via electrophilic substitution using iodine monochloride (ICl) in acetic acid .
Bromomethylation : Use bromomethylation agents like paraformaldehyde and HBr gas under Friedel-Crafts conditions to install the bromomethyl group at the 3-position .
Ketone Formation : Employ a nucleophilic acyl substitution or oxidation of a secondary alcohol intermediate (e.g., using Jones reagent) to install the 2-chloropropan-1-one moiety .
Key Considerations : Optimize reaction temperature and solvent polarity to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1645–1650 cm⁻¹ and C-Br/C-I vibrations at 550–650 cm⁻¹. Compare with similar bromo-iodo aryl ketones .
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.0–8.0 ppm), methylene (CH₂Br) near δ 4.5–4.8 ppm (split into a singlet due to symmetry), and the chloropropanone methyl group (δ 1.5–2.0 ppm) .
- ¹³C NMR : Carbonyl carbon at δ 195–205 ppm; halogenated carbons (C-Br, C-I) show distinct deshielding .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (M⁺) and isotopic patterns for Br/I (characteristic doublets for bromine and a singlet for iodine) .
Advanced Research Questions
Q. What crystallographic tools are used to resolve its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps include:
Crystallization : Grow crystals via slow evaporation in a dichloromethane/hexane mixture.
Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Refinement : Process data with SHELX (e.g., SHELXL-2018 for refinement) to resolve halogen positions and torsional angles. Validate using ORTEP-3 for thermal ellipsoid visualization .
Example Data :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R-factor | <0.05 |
| C-Br bond length | 1.89–1.93 Å |
Q. How do the bromomethyl and iodo groups influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The iodine substituent acts as a superior leaving group compared to bromine, enabling selective coupling at the 5-position. Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O at 80°C .
- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in DMF at 60°C. Steric hindrance from the chloropropanone group may reduce reaction rates .
Contradictions : Some studies report competing elimination pathways for bromomethyl groups under basic conditions. Mitigate by using mild bases (e.g., K₂CO₃) and polar aprotic solvents .
Q. What computational approaches model its electronic properties for drug design?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate electrostatic potential (ESP) maps. The iodophenyl group exhibits strong electron-withdrawing effects, polarizing the ketone moiety .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The chloropropanone group shows hydrogen-bonding affinity with active-site residues .
Data Contradictions and Validation
- Spectral Discrepancies : IR peaks for C=O in similar compounds vary by ±10 cm⁻¹ depending on solvent polarity. Always report solvent conditions .
- Synthetic Yields : Bromomethylation yields range from 40–70% across studies. Optimize stoichiometry of HBr gas and reaction time to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
